2-[(2,6-dichlorobenzyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorobenzyl group, a sulfanyl linkage, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 2,6-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.
Sulfanyl Linkage Formation: The intermediate is then treated with a thiol reagent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)acetamide may have applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and dichlorobenzyl groups may play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorobenzylthio)-N-methylacetamide
- 2-(2,6-Dichlorobenzylthio)-N-(tetrahydro-furan-2-ylmethyl)-propionamide
Uniqueness
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the tetrahydrofuran moiety, in particular, may influence its solubility, stability, and reactivity.
Properties
Molecular Formula |
C14H17Cl2NO2S |
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Molecular Weight |
334.3g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H17Cl2NO2S/c15-12-4-1-5-13(16)11(12)8-20-9-14(18)17-7-10-3-2-6-19-10/h1,4-5,10H,2-3,6-9H2,(H,17,18) |
InChI Key |
PEIIXEOZGQFYSL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CSCC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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